

Introduction: A Versatile Chiral Synthons in Pharmaceutical Chemistry

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Compound of Interest

Compound Name: *1-Benzyloxy-3-chloro-2-propanol*

Cat. No.: *B008625*

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1-Benzyloxy-3-chloro-2-propanol is a key organic intermediate whose value in medicinal chemistry and drug development cannot be overstated. As a trifunctional molecule, it incorporates a protected hydroxyl group (benzyl ether), a reactive secondary alcohol, and a displaceable chlorine atom. This specific arrangement makes it an ideal precursor for the synthesis of more complex molecules, particularly those containing a chiral 1,2-propanolamine backbone. Such structures are central to a wide range of pharmacologically active agents, most notably the class of beta-adrenergic receptor blockers (β -blockers) used to manage cardiovascular diseases.^{[1][2]}

The benzyl ether serves as a robust protecting group for the primary alcohol, allowing for selective reactions at the secondary alcohol or the chlorinated carbon.^[3] This guide provides a comprehensive overview of the core properties, synthesis, spectral characteristics, and critical applications of **1-Benzyloxy-3-chloro-2-propanol**, offering field-proven insights for its effective utilization in a research and development setting.

Physicochemical and Computed Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The properties of **1-Benzyloxy-3-chloro-2-propanol** are summarized below.

Property	Value	Source
CAS Number	13991-52-1	[4]
Molecular Formula	C ₁₀ H ₁₃ ClO ₂	[4]
Molecular Weight	200.66 g/mol	[4]
IUPAC Name	1-chloro-3-(phenylmethoxy)propan-2-ol	[4]
Synonyms	1-(Benzyloxy)-3-chloropropan-2-ol, 3-Benzyloxy-1-chloro-2-propanol	[4]
Boiling Point	104 °C @ 0.1 Torr	[5]
Density (Predicted)	1.174 ± 0.06 g/cm ³	[5]
pKa (Predicted)	13.25 ± 0.20	[5]
XLogP3 (Computed)	1.5	[4]
Hydrogen Bond Donors	1	[4]
Hydrogen Bond Acceptors	2	[4]

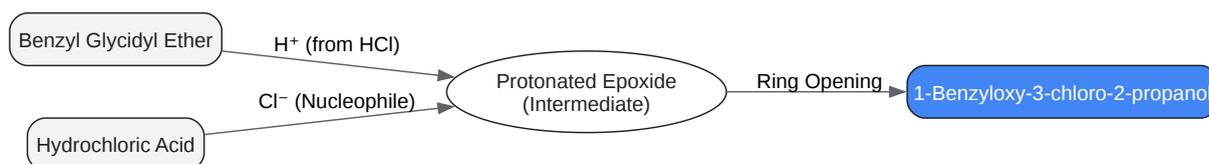
Synthesis of 1-Benzyloxy-3-chloro-2-propanol: A Strategic Approach

The synthesis of **1-Benzyloxy-3-chloro-2-propanol** is typically achieved via the ring-opening of a suitable epoxide with a chloride source, or by the selective protection and subsequent chlorination of a triol. A common and efficient laboratory-scale synthesis involves the reaction of benzyl glycidyl ether with hydrochloric acid.

Core Logic of the Synthesis

The reaction hinges on the acid-catalyzed ring-opening of the epoxide. The protonation of the epoxide oxygen makes the ring susceptible to nucleophilic attack. In this case, the chloride ion (from HCl) acts as the nucleophile. The attack occurs preferentially at the less sterically

hindered carbon (C3), leading to the desired 1-chloro-3-benzyloxy-2-propanol regioisomer. This regioselectivity is a key principle in epoxide chemistry.



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Caption: Synthesis via acid-catalyzed epoxide ring-opening.

Detailed Experimental Protocol: Synthesis from Benzyl Glycidyl Ether

This protocol describes a robust method for synthesizing the title compound.

Materials:

- Benzyl glycidyl ether
- Concentrated Hydrochloric Acid (HCl)
- Diethyl ether
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve benzyl glycidyl ether (1 equivalent) in diethyl ether (approx. 2-3 mL per gram of ether). Cool the flask to 0 °C in an ice bath.
- **Acid Addition:** Slowly add concentrated hydrochloric acid (1.1 equivalents) dropwise to the stirred solution via a dropping funnel. The addition should be controlled to maintain the temperature below 10 °C.
 - **Causality:** Slow, cold addition is crucial to control the exothermic reaction and prevent the formation of byproducts from potential polymerization or degradation.
- **Reaction Monitoring:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting epoxide spot has disappeared.
- **Workup - Quenching:** Carefully pour the reaction mixture into a separatory funnel containing cold water.
- **Workup - Neutralization:** Slowly add saturated sodium bicarbonate solution to neutralize any remaining acid. Swirl gently and vent the separatory funnel frequently to release the CO₂ gas produced. Continue adding until the aqueous layer is neutral or slightly basic (test with pH paper).
- **Workup - Extraction:** Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
- **Workup - Washing and Drying:** Wash the combined organic layers with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
 - **Causality:** The brine wash removes the bulk of the dissolved water from the organic phase, making the final drying step more efficient.
- **Purification:** Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by flash column chromatography on silica gel to yield pure **1-benzyloxy-3-chloro-2-propanol**.

Spectroscopic Analysis

While publicly available spectra for **1-benzyloxy-3-chloro-2-propanol** are scarce, its structure can be confidently predicted based on data from analogous compounds like 3-chloro-1,2-propanediol.[6]

Predicted ^1H NMR Spectrum (CDCl_3 , 400 MHz):

- δ 7.25-7.40 (m, 5H): Aromatic protons of the benzyl group.
- δ 4.55 (s, 2H): Methylene protons of the benzyl group (-O-CH₂-Ph).
- δ 3.95-4.05 (m, 1H): Methine proton at the C2 position (-CH(OH)-).
- δ 3.60-3.75 (m, 2H): Methylene protons adjacent to the chlorine atom (-CH₂-Cl).
- δ 3.50-3.60 (m, 2H): Methylene protons adjacent to the benzyloxy group (BnO-CH₂-).
- δ 2.5-3.0 (br s, 1H): Hydroxyl proton (-OH). This peak is broad and its position can vary; it will exchange with D₂O.

Predicted ^{13}C NMR Spectrum (CDCl_3 , 100 MHz):

- δ 137-138: Quaternary aromatic carbon of the benzyl group.
- δ 127-129: Aromatic CH carbons of the benzyl group.
- δ 73-74: Methylene carbon of the benzyl group (-O-CH₂-Ph).
- δ 70-72: Methylene carbon adjacent to the benzyloxy group (BnO-CH₂-).
- δ 69-71: Methine carbon at the C2 position (-CH(OH)-).
- δ 46-48: Methylene carbon adjacent to the chlorine atom (-CH₂-Cl).

Predicted IR Spectrum (Liquid Film):

- $\sim 3400\text{ cm}^{-1}$ (broad): O-H stretching of the alcohol.
- $\sim 3030\text{ cm}^{-1}$ (sharp): Aromatic C-H stretching.

- ~2850-2950 cm^{-1} (sharp): Aliphatic C-H stretching.
- ~1450, 1495 cm^{-1} : Aromatic C=C stretching.
- ~1100 cm^{-1} (strong): C-O ether stretching.
- ~700-750 cm^{-1} (strong): C-Cl stretching.

Predicted Mass Spectrum (EI):

- The molecular ion peak $[\text{M}]^+$ at m/z 200 (^{35}Cl) and 202 (^{37}Cl) in an approximate 3:1 ratio would be expected, though it may be weak.
- A prominent peak corresponding to the loss of the chloromethyl group $[\text{M} - \text{CH}_2\text{Cl}]^+$.
- A base peak at m/z 91, corresponding to the tropylium cation $[\text{C}_7\text{H}_7]^+$, which is characteristic of benzyl groups.

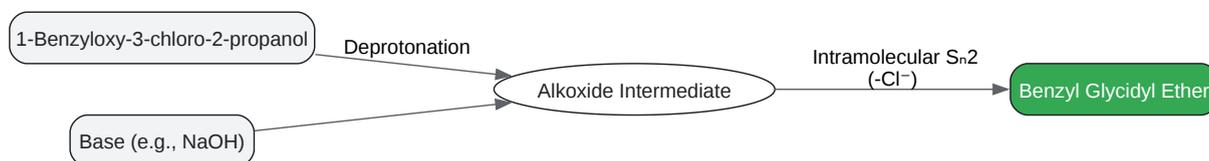
Application in Drug Development: Synthesis of β -Blocker Precursors

The primary utility of **1-benzyloxy-3-chloro-2-propanol** is as a versatile intermediate for building the 3-aryloxy-1-amino-2-propanol core of β -blockers like propranolol.^{[1][7]} The synthesis proceeds via a two-step sequence: formation of a key epoxide intermediate (benzyl glycidyl ether) followed by nucleophilic opening with an amine.

Step 1: Conversion to Benzyl Glycidyl Ether (Intramolecular Cyclization)

The chlorohydrin is readily converted to its corresponding epoxide, benzyl glycidyl ether, through an intramolecular Williamson ether synthesis.

Mechanism: A base deprotonates the hydroxyl group, forming an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the carbon bearing the chlorine atom and displacing it in an $\text{S}_{\text{N}}2$ reaction to form the three-membered ether ring.



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Caption: Base-mediated cyclization to form the epoxide.

Detailed Protocol:

- Reaction Setup: Dissolve **1-benzyloxy-3-chloro-2-propanol** (1 equivalent) in a suitable solvent like tetrahydrofuran (THF) or methanol in a round-bottom flask.
- Base Addition: Add a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.2 equivalents), either as a solid or a concentrated aqueous solution.
- Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. The reaction is often complete when the mixture becomes homogeneous or a salt precipitate is fully formed.
- Workup: Remove the solvent under reduced pressure. Add water and extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield benzyl glycidyl ether, which can be purified by distillation if necessary.[8]

Step 2: Synthesis of a Propranolol Analogue

The resulting benzyl glycidyl ether can then be reacted with an appropriate amine (e.g., isopropylamine for propranolol synthesis, after reaction with 1-naphthol) to form the final β-blocker structure. This highlights the role of the title compound as a masked glycidol equivalent. The use of chiral versions of **1-benzyloxy-3-chloro-2-propanol** allows for the asymmetric synthesis of specific enantiomers of these drugs, which is critical as the pharmacological activity often resides in a single enantiomer.[9]

Safety and Handling

1-Benzyloxy-3-chloro-2-propanol is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

- GHS Hazard Statements:
 - H302: Harmful if swallowed.[4]
 - H315: Causes skin irritation.[4]
 - H319: Causes serious eye irritation.[4]
 - H335: May cause respiratory irritation.[4]
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
- Handling: Avoid inhalation of vapors and contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[10]

References

- Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by *Wickerhamomyces anomalous* MGR6-KY209903. (2020). MDPI. Available at: [\[Link\]](#)
- Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers. (n.d.). PubMed. Available at: [\[Link\]](#)
- **1-Benzyloxy-3-chloro-2-propanol**. (n.d.). PubChem. Available at: [\[Link\]](#)
- Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedical Interest by Radical Type Cross-Coupling to Olefins. (2022). NIH. Available at: [\[Link\]](#)
- Chemical synthesis method of 3-chloro-1-propanol. (n.d.). Google Patents.

- Development of a novel chemoenzymatic route to enantiomerically enriched β -adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol. (2022). PubMed Central. Available at: [\[Link\]](#)
- Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (n.d.). MDPI. Available at: [\[Link\]](#)
- Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. Available at: [\[Link\]](#)
- Synthesis of 3-Benzyloxy-1-propanol (14). (n.d.). PrepChem.com. Available at: [\[Link\]](#)
- Beta Blockers. (n.d.). NCBI Bookshelf. Available at: [\[Link\]](#)
- Process for preparation of glycidyl ether. (n.d.). Google Patents.
- Chiral Building Blocks: Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids. (n.d.). PubMed Central. Available at: [\[Link\]](#)

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Sources

1. Kinetic resolution of 1-chloro-3-(1-naphthoxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
2. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
3. Benzyl Ethers [organic-chemistry.org]
4. 1-Benzyloxy-3-chloro-2-propanol | C₁₀H₁₃ClO₂ | CID 4141006 - PubChem [pubchem.ncbi.nlm.nih.gov]
5. 1-Benzyloxy-3-Chloro-2-Propanol | 13991-52-1 [chemicalbook.com]
6. biointerfaceresearch.com [biointerfaceresearch.com]
7. Development of a novel chemoenzymatic route to enantiomerically enriched β -adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and

metoprolol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US6087512A - Process for preparation of glycidyl ether - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedical Interest by Radical Type Cross-Coupling to Olefins - PMC [pmc.ncbi.nlm.nih.gov]
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